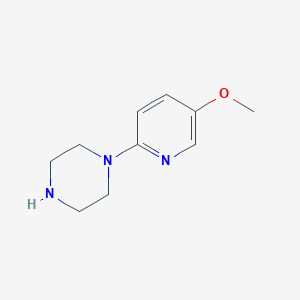
1-(5-Methoxypyridin-2-yl)piperazine
Overview
Description
1-(5-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the pyridine ring, which is further connected to a piperazine moiety. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Biochemical Analysis
Biochemical Properties
It is known that piperazine derivatives, which 1-(5-Methoxypyridin-2-yl)piperazine is a part of, can act as GABA receptor agonists . This suggests that this compound may interact with GABA receptors and other related proteins, potentially influencing biochemical reactions involving these molecules .
Cellular Effects
Given its potential interaction with GABA receptors, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a piperazine derivative, it may bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This could result in changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Metabolic Pathways
Piperazine is known to be metabolized in the liver to form N-mononitrosopiperazine (MNPz) in gastric juice, which is then metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-2-yl)piperazine typically involves the reaction of 5-methoxypyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by nucleophilic substitution with 5-methoxypyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxypyridin-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
1-(5-Methoxypyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . This interaction is crucial for its potential therapeutic applications, particularly in the modulation of neurotransmitter activity in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-2-yl)piperazine: Similar in structure but with the methoxy group at the 6-position of the pyridine ring.
1-(3-Methoxypyridin-2-yl)piperazine: The methoxy group is located at the 3-position of the pyridine ring.
1-(2-Pyridyl)piperazine: Lacks the methoxy group but retains the pyridine-piperazine core structure.
Uniqueness
1-(5-Methoxypyridin-2-yl)piperazine is unique due to the specific positioning of the methoxy group at the 5-position of the pyridine ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the methoxy group can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLUQPNNBGBDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158399-62-3 | |
| Record name | 1-(5-methoxypyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)
![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
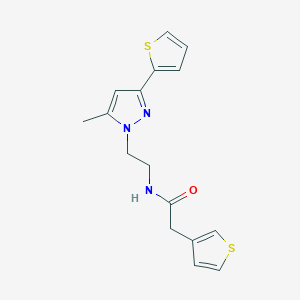
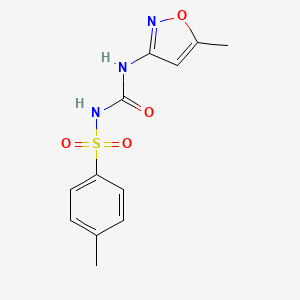
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2757850.png)
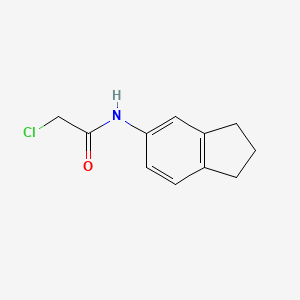
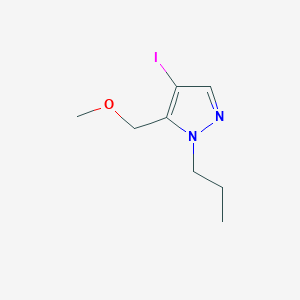
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)
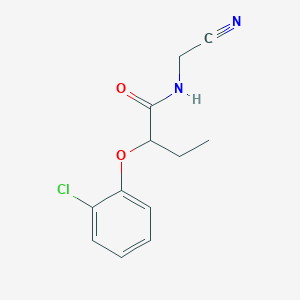
![methyl N-[4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}sulfamoyl)phenyl]carbamate](/img/structure/B2757862.png)
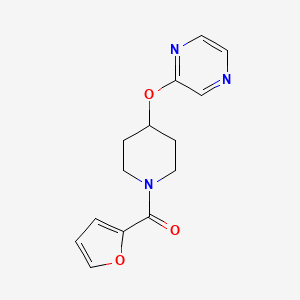
![3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylicacid](/img/structure/B2757864.png)
